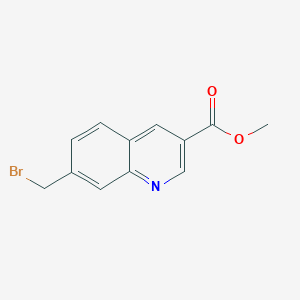

Methyl 7-(bromomethyl)quinoline-3-carboxylate

Description

Contextualization of Quinoline (B57606) Derivatives in Contemporary Synthetic Chemistry

The quinoline scaffold, a fusion of a benzene (B151609) and a pyridine (B92270) ring, is a privileged structure in medicinal and materials chemistry. rsc.orgresearchgate.net Quinoline and its derivatives are renowned for a wide spectrum of pharmacological activities, including anticancer, antimalarial, antibacterial, antiviral, and anti-inflammatory properties. nih.govorientjchem.orgresearchgate.net This broad bioactivity has established the quinoline nucleus as a key template in drug design and discovery. rsc.orgnih.gov

In contemporary synthetic chemistry, the functionalization of the quinoline ring is a major focus, as the precise introduction of various substituents can significantly enhance the pharmacological profile of the resulting molecules. rsc.orgresearchgate.net The versatility of the quinoline system allows for both electrophilic and nucleophilic substitution reactions, enabling chemists to create diverse libraries of compounds for biological screening. orientjchem.orgnih.gov Classic reactions like the Skraup, Doebner–von Miller, and Friedländer syntheses, along with modern transition-metal-catalyzed C-H functionalization methods, provide access to a vast chemical space of quinoline derivatives. orientjchem.orgnih.govnih.gov The continuous development of new synthetic methodologies underscores the enduring importance of this heterocyclic system in the quest for novel therapeutic agents and functional materials. researchgate.netbenthamdirect.com

Strategic Importance of Methyl 7-(bromomethyl)quinoline-3-carboxylate as a Synthetic Intermediate

The strategic importance of this compound lies in the distinct reactivity of its functional groups. The bromomethyl group at the 7-position is a key feature, acting as a potent electrophile. This benzylic bromide is an excellent leaving group, making the compound a valuable alkylating agent in nucleophilic substitution reactions. globethesis.com This reactivity allows for the facile introduction of the quinoline-3-carboxylate moiety onto a wide range of nucleophiles, such as amines, thiols, and phenols, to construct more complex molecules. globethesis.comacs.org

The quinoline-3-carboxylate portion of the molecule is itself significant. Derivatives of quinoline-3-carboxylic acid and quinoline-4-carboxylic acid are known to possess important medicinal properties and can serve as precursors to other bioactive compounds. nih.govnih.govresearchgate.net The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be used in amide bond-forming reactions or other transformations. This dual functionality—a reactive alkylating site and a modifiable ester group on a biologically relevant scaffold—makes this compound a powerful and versatile intermediate for building diverse molecular libraries, particularly in the field of medicinal chemistry. acs.orgnih.gov

Below is a table detailing the key properties of this compound.

| Property | Value |

| CAS Number | 179069-07-9 |

| Molecular Formula | C12H10BrNO2 |

| Molecular Weight | 280.12 g/mol |

| MDL Number | MFCD32068401 |

Data sourced from BLD Pharm. bldpharm.com

Overview of Current Research Trajectories and Potential Applications of the Compound

Current research involving intermediates like this compound is largely directed toward the synthesis of novel compounds with potential therapeutic applications. The ability to use the bromomethyl group to link the quinoline core to other pharmacophores is a central theme in ongoing drug discovery efforts. globethesis.comacs.org

One major research trajectory is the development of novel anticancer agents. nih.govresearchgate.net The quinoline scaffold is a core component of several anticancer drugs, and researchers are actively exploring new derivatives that can inhibit cancer cell growth, induce apoptosis, or disrupt cell migration. rsc.orgorientjchem.org By using this compound, chemists can synthesize conjugates where the quinoline moiety is attached to other anticancer fragments, aiming for synergistic effects or dual-targeting capabilities. acs.org For instance, research into quinoline-based hydroxamic acid derivatives as dual inhibitors of DNA methyltransferases (DNMTs) and histone deacetylases (HDACs) for cancer therapy highlights the utility of functionalized quinoline intermediates in creating sophisticated multi-target drugs. acs.org

Another significant area of application is in the fight against infectious diseases. Quinolines have a long history as antimalarial and antibacterial agents. rsc.orgnih.gov Research continues to explore new quinoline derivatives to combat drug-resistant strains of pathogens. researchgate.net The synthesis of novel quinoline-based compounds using versatile building blocks is crucial for developing the next generation of anti-infective drugs. benthamdirect.com

Furthermore, the unique photophysical properties of some quinoline derivatives make them candidates for development as fluorescent probes and sensors. nih.gov The rigid, aromatic structure of the quinoline ring can serve as a fluorophore, and modifications at positions like the 7-position can modulate its electronic properties for specific sensing applications, such as imaging lipid droplets in cells. nih.gov

Properties

IUPAC Name |

methyl 7-(bromomethyl)quinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrNO2/c1-16-12(15)10-5-9-3-2-8(6-13)4-11(9)14-7-10/h2-5,7H,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEDXNKKCIODEBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=C2C=C(C=CC2=C1)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Iii. Chemical Reactivity and Derivatization Strategies for Methyl 7 Bromomethyl Quinoline 3 Carboxylate

Nucleophilic Substitution Reactions at the Bromomethyl Group

The benzylic bromide of the bromomethyl group is an excellent leaving group, making this position highly susceptible to nucleophilic substitution (SN2) reactions. This reactivity is a cornerstone for introducing diverse functional groups onto the quinoline (B57606) scaffold.

The Williamson ether synthesis is a classic and efficient method for forming ethers, proceeding via an SN2 mechanism where an alkoxide or phenoxide displaces a halide from an alkyl halide. masterorganicchemistry.comyoutube.com In the case of Methyl 7-(bromomethyl)quinoline-3-carboxylate, the bromomethyl group readily reacts with various oxygen nucleophiles.

Phenols and alcohols can be deprotonated with a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to form the corresponding nucleophilic phenoxide or alkoxide. youtube.comreddit.com These nucleophiles then attack the electrophilic carbon of the bromomethyl group, displacing the bromide ion and forming a new carbon-oxygen bond, resulting in an ether linkage. This strategy has been successfully applied to synthesize complex bisquinoline systems by reacting halomethyl quinolines with hydroxyquinolines. researchgate.net

Similarly, carboxylate salts, generated by deprotonating carboxylic acids, can act as oxygen nucleophiles. The reaction with the bromomethyl group leads to the formation of an ester linkage, yielding an acylal-type structure.

| Nucleophile | Reagents/Conditions | Product Type |

| Phenol (Ar-OH) | Base (e.g., K₂CO₃, NaH), Solvent (e.g., DMF, Acetonitrile) | Aryl ether |

| Alcohol (R-OH) | Base (e.g., NaH), Solvent (e.g., THF, DMF) | Alkyl ether |

| Carboxylic Acid (R-COOH) | Base (e.g., K₂CO₃), Solvent (e.g., DMF) | Ester (Acylal) |

This table summarizes the Williamson ether synthesis and related reactions with oxygen nucleophiles.

The electrophilic nature of the bromomethyl group facilitates reactions with a variety of nitrogen nucleophiles, including primary and secondary amines. This direct amination is a straightforward method for introducing amino functionalities. The reaction typically proceeds by the nucleophilic attack of the amine's lone pair of electrons on the carbon atom of the bromomethyl group, leading to the displacement of the bromide and the formation of a secondary or tertiary amine, respectively.

This substitution reaction is fundamental in the synthesis of quinoline derivatives where a nitrogen-containing side chain is required at the 7-position. For instance, introducing various substituted pyrrolidine (B122466) groups at the 7-position of a quinoline nucleus has been a strategy to develop compounds with potent antibacterial activity. google.com

| Nucleophile | Reagents/Conditions | Product Type |

| Primary Amine (R-NH₂) | Base (e.g., K₂CO₃), Solvent (e.g., Acetonitrile) | Secondary Amine |

| Secondary Amine (R₂NH) | Base (e.g., K₂CO₃), Solvent (e.g., DMF) | Tertiary Amine |

| Ammonia (B1221849) (NH₃) | Solvent (e.g., Ethanol) | Primary Amine |

This table illustrates typical amination reactions at the bromomethyl position.

Sulfur nucleophiles, such as thiolates (RS⁻), readily react with the bromomethyl group in a similar fashion to their oxygen counterparts, yielding thioethers (sulfides). These reactions are typically efficient and provide a route to sulfur-containing quinoline derivatives.

The reaction with phosphorus nucleophiles is particularly notable, especially the Michaelis-Arbuzov reaction. wikipedia.org This reaction involves the treatment of an alkyl halide with a trialkyl phosphite. organic-chemistry.org The mechanism begins with the nucleophilic attack of the trivalent phosphorus on the electrophilic carbon of the bromomethyl group, displacing the bromide and forming a phosphonium (B103445) salt intermediate. wikipedia.org In a subsequent step, the displaced bromide ion attacks one of the alkyl groups of the phosphite, resulting in a dealkylation that forms a stable pentavalent phosphonate (B1237965) ester and a new alkyl halide. wikipedia.orgorganic-chemistry.org The Arbuzov reaction is a widely used method for forming carbon-phosphorus bonds and has been applied to synthesize phosphonate derivatives of various heterocyclic systems, including quinolines, for biological evaluation. rsc.org

| Nucleophile | Reaction Name | Reagents/Conditions | Product Type |

| Thiolate (RS⁻) | Thioether Synthesis | Thiol (RSH) + Base, Solvent (e.g., Ethanol) | Thioether |

| Trialkyl Phosphite (P(OR)₃) | Michaelis-Arbuzov Reaction | Heat | Dialkyl phosphonate |

This table outlines reactions with sulfur and phosphorus nucleophiles.

Transformations Involving the Ester Moiety at C-3

The methyl ester at the C-3 position of the quinoline ring is another key site for chemical modification, primarily through nucleophilic acyl substitution reactions. masterorganicchemistry.com These transformations allow for the conversion of the ester into other important functional groups, such as carboxylic acids and amides.

The methyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic (saponification) conditions. masterorganicchemistry.com Basic hydrolysis is often preferred and is typically carried out using an aqueous solution of a strong base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), followed by an acidic workup. masterorganicchemistry.com The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This leads to a tetrahedral intermediate which then collapses, expelling the methoxide (B1231860) ion (⁻OCH₃) as a leaving group. The resulting carboxylic acid is deprotonated by the base to form a carboxylate salt. Subsequent acidification protonates the carboxylate to yield the final quinoline-3-carboxylic acid product. masterorganicchemistry.com This hydrolysis is a crucial step in syntheses where the carboxylic acid itself is the target molecule or a precursor for further reactions, such as amide bond formation. researchgate.net

The ester group can be directly converted into an amide by reacting it with ammonia or a primary or secondary amine. youtube.comkhanacademy.org This process, known as aminolysis, can sometimes be slow and may require heating or catalysis. youtube.commdpi.com The reaction proceeds via nucleophilic attack of the amine on the ester carbonyl, followed by elimination of methanol. youtube.com Direct amidation of esters can be an effective strategy for synthesizing carboxamides, which are prevalent in many biologically active molecules. mdpi.com

Ester exchange, or transesterification, is a process where the alkoxy group of an ester is exchanged with that of an alcohol. This reaction is typically catalyzed by either an acid or a base. For example, reacting this compound with a different alcohol (e.g., ethanol (B145695) or isopropanol) in the presence of a catalyst would yield the corresponding ethyl or isopropyl ester. organic-chemistry.org This allows for the modification of the ester group to alter the physical or chemical properties of the molecule.

Reduction of the Ester Group

The methyl ester group at the 3-position of the quinoline ring is susceptible to reduction by various hydride reagents to afford the corresponding primary alcohol, (7-(bromomethyl)quinolin-3-yl)methanol. The choice of reducing agent is crucial to ensure selectivity, particularly to avoid unwanted reactions with the bromomethyl group or the quinoline ring.

Commonly employed reducing agents for the conversion of esters to alcohols include lithium aluminum hydride (LAH) and diisobutylaluminum hydride (DIBAL-H).

Lithium Aluminum Hydride (LAH): LAH is a powerful and non-selective reducing agent capable of reducing a wide range of functional groups, including esters, carboxylic acids, amides, and nitriles. The reduction of an ester with LAH typically proceeds via nucleophilic acyl substitution, where a hydride ion attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequent elimination of the methoxy (B1213986) group and further reduction of the resulting aldehyde yields the primary alcohol. Due to its high reactivity, LAH must be used in anhydrous aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF).

Diisobutylaluminum Hydride (DIBAL-H): DIBAL-H is a more sterically hindered and less reactive reducing agent compared to LAH. This characteristic allows for greater selectivity in reductions. At low temperatures (typically -78 °C), DIBAL-H can selectively reduce esters to aldehydes. However, by using an excess of DIBAL-H and/or increasing the reaction temperature, the reduction can proceed to the primary alcohol. The milder nature of DIBAL-H might be advantageous in preserving the bromomethyl functionality, which could potentially be susceptible to reduction or side reactions with a stronger reagent like LAH.

The general conditions for these reductions are summarized in the table below.

| Reagent | Typical Solvents | Typical Temperatures | Product |

| Lithium Aluminum Hydride (LAH) | Diethyl ether, THF | 0 °C to reflux | Primary Alcohol |

| Diisobutylaluminum Hydride (DIBAL-H) | Toluene, Dichloromethane, THF | -78 °C to room temperature | Aldehyde or Primary Alcohol |

Functionalization and Modifications of the Quinoline Aromatic Core

The quinoline ring system is an electron-deficient aromatic heterocycle, which influences its reactivity towards various transformations. Functionalization of the aromatic core of this compound can be achieved through several strategies, including electrophilic aromatic substitution and modern cross-coupling reactions.

Electrophilic Aromatic Substitution Reactions on the Quinoline Ring

Electrophilic aromatic substitution (EAS) on the quinoline ring is generally more challenging than on benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom, which deactivates the ring towards electrophilic attack. The substitution pattern is also highly dependent on the reaction conditions, particularly the acidity of the medium.

Under strongly acidic conditions, the quinoline nitrogen is protonated, further deactivating the pyridine (B92270) ring. In this case, electrophilic substitution typically occurs on the benzene ring, favoring positions 5 and 8. The presence of the ester group at position 3, being an electron-withdrawing group, will further deactivate the pyridine ring. Conversely, the bromomethyl group at position 7 is generally considered to be weakly deactivating. Therefore, for this compound, electrophilic attack is most likely to occur at the C5 position.

Common electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (-NO2) onto the quinoline ring is typically achieved using a mixture of concentrated nitric acid and sulfuric acid.

Halogenation: The introduction of a halogen (e.g., Br, Cl) can be accomplished using the halogen in the presence of a Lewis acid or using N-halosuccinimides.

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation are generally difficult on deactivated aromatic systems like quinoline and often require harsh conditions and strong Lewis acid catalysts. These reactions may not be feasible or may proceed with low yields for the title compound.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira) on the Quinoline Ring or its Derivatives

Palladium-catalyzed cross-coupling reactions have become powerful tools for the functionalization of heterocyclic compounds, including quinolines. These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. While this compound itself does not possess a suitable leaving group on the aromatic ring for direct cross-coupling, it can be readily converted to derivatives that can participate in these reactions. For instance, the bromomethyl group can be transformed, or a halogen can be introduced onto the quinoline core via electrophilic halogenation as described above. A bromo-substituted quinoline derivative would be a versatile substrate for various cross-coupling reactions.

Suzuki Coupling: This reaction involves the coupling of an organoboron compound (e.g., a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base. This method is widely used for the formation of biaryl structures. A 5-bromo or 8-bromo derivative of the title compound could be coupled with various aryl or heteroaryl boronic acids.

Heck Reaction: The Heck reaction couples an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. This reaction could be used to introduce alkenyl groups onto a halogenated derivative of the quinoline core.

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. It is a reliable method for the synthesis of arylalkynes. A halo-derivative of this compound could be coupled with various terminal alkynes to introduce alkynyl moieties.

The general schemes for these reactions on a hypothetical bromo-substituted quinoline derivative are presented below.

| Reaction | Coupling Partner | Catalyst System | Product |

| Suzuki | R-B(OH)2 | Pd catalyst, Base | Quinolyl-R |

| Heck | Alkene | Pd catalyst, Base | Quinolyl-alkene |

| Sonogashira | Alkyne | Pd catalyst, Cu co-catalyst, Base | Quinolyl-alkyne |

Annulation and Cyclization Strategies Utilizing the Compound

The bifunctional nature of this compound, possessing both an electrophilic bromomethyl group and a modifiable ester group on a rigid quinoline scaffold, makes it an excellent candidate for the construction of novel fused heterocyclic systems through annulation and cyclization reactions.

Intramolecular Cyclizations to Form Fused Heterocyclic Systems

The reactive bromomethyl group at the 7-position is a key handle for intramolecular cyclization reactions. By introducing a suitable nucleophilic group at the 8-position of the quinoline ring, a new ring can be readily formed through an intramolecular nucleophilic substitution, displacing the bromide.

For instance, if the ester group at the 3-position were to be hydrolyzed to a carboxylic acid, and a subsequent functionalization at the 8-position introduced a hydroxyl or amino group, intramolecular cyclization could lead to the formation of lactones or lactams, respectively, fused to the quinoline core. While direct examples involving this compound are not prevalent in the literature, the principle of using a halomethyl group on an aromatic ring to construct a fused ring system is a well-established synthetic strategy.

A hypothetical synthetic pathway could involve the following steps:

Introduction of a nitro group at the 8-position via electrophilic nitration.

Reduction of the nitro group to an amine.

Intramolecular reaction between the amino group and the bromomethyl group to form a new six-membered ring.

This strategy would lead to the formation of a tetracyclic system containing the quinoline core.

Pericyclic and Multicomponent Reactions for Scaffold Diversification

While specific examples of pericyclic reactions directly involving this compound are scarce, the quinoline ring system and its derivatives can participate in such transformations. For instance, the quinoline ring can act as a diene or a dienophile in Diels-Alder reactions, although the aromaticity of the system often requires harsh conditions or specific activation.

Multicomponent reactions (MCRs) offer a powerful and efficient strategy for generating molecular diversity from simple starting materials in a single synthetic operation. The functional groups present in this compound could potentially be utilized in MCRs. For example, the bromomethyl group could react with a nucleophile in situ, which then participates in a subsequent cyclization with other components. The development of novel MCRs involving this compound could lead to the rapid synthesis of complex quinoline-based scaffolds.

The Huisgen 1,3-dipolar cycloaddition is another powerful tool for constructing five-membered heterocyclic rings. The bromomethyl group could be converted to an azide, which could then undergo a cycloaddition reaction with an alkyne to form a triazole ring attached to the 7-position of the quinoline core. This "click chemistry" approach is known for its high efficiency and selectivity.

Iv. Applications of Methyl 7 Bromomethyl Quinoline 3 Carboxylate As a Precursor in Complex Molecule Synthesis

Construction of Advanced Heterocyclic Scaffolds

The reactive nature of the C7-bromomethyl group serves as a powerful handle for intramolecular and intermolecular cyclization strategies, enabling the annulation of additional heterocyclic rings onto the quinoline (B57606) framework. This approach has proven effective for accessing novel polycyclic systems with potential applications in materials science and medicinal chemistry.

The synthesis of fused quinoline systems often leverages the reaction of a halomethylquinoline precursor with a suitably positioned nucleophile. The reaction of analogous 2-(chloromethyl)quinoline-3-carboxylates with various substituted salicylaldehydes in a one-pot reaction provides a clear blueprint for the synthesis of benzofuroquinoline derivatives. This process involves an initial intermolecular C-O bond formation via nucleophilic substitution of the halide by the phenolic oxygen, followed by an in situ intramolecular cyclization to form the benzofuran (B130515) ring. This methodology yields a series of 2-(benzofuran-2-yl)quinoline-3-carboxylic acids, demonstrating a mild and efficient route to these hybrid molecules.

Similarly, the synthesis of oxepinoquinoline systems has been achieved using related chloromethylquinoline precursors. The strategy involves the reaction of the chloromethyl derivative with various phenols to yield 2-(aryloxymethyl)quinoline intermediates. Subsequent intramolecular Friedel-Crafts acylation of these intermediates, often promoted by a strong acid catalyst like Eaton's reagent, results in the formation of a seven-membered oxepine ring fused to the quinoline core. researchgate.net This creates complex polycyclic hybrids such as benzo[h]areno bldpharm.comresearchgate.netoxepino[3,4-b]quinolin-8(14H)-ones. researchgate.net While direct synthesis of furoquinolines from Methyl 7-(bromomethyl)quinoline-3-carboxylate is less specifically documented, the underlying chemical principles suggest its feasibility through reaction with appropriate oxygen-based nucleophiles followed by a cyclization step.

The table below summarizes representative transformations leading to fused quinoline systems, based on reactions of analogous halomethylquinolines.

| Starting Material Analogue | Reagent | Fused System | Reference |

| Ethyl 2-(chloromethyl)quinoline-3-carboxylate | Substituted Salicylaldehydes | Benzofuroquinoline | researchgate.net |

| Ethyl 2-(chloromethyl)benzo[h]quinoline-3-carboxylate | Phenols, Eaton's Reagent | Oxepinoquinoline | researchgate.net |

The construction of nitrogen-containing fused rings, such as pyrroloquinolines and indoloquinolines, represents another important application for quinoline-based precursors. While numerous synthetic routes to these scaffolds exist, many rely on building the quinoline ring onto an existing indole (B1671886) or pyrrole (B145914). beilstein-journals.orgnih.govuit.no For instance, methods for synthesizing indolo[2,3-b]quinolines have involved the coupling of methyl indole-3-carboxylate (B1236618) with N-benzylaniline followed by thermal cyclization. nih.gov Another approach to 11H-Indolo[3,2-c]quinolines utilizes a Suzuki-Miyaura cross-coupling of a 3-bromoquinoline (B21735) followed by an azidation and photochemical cyclization sequence. uit.no

The specific use of this compound to build these architectures via reaction at the bromomethyl group is not extensively detailed in the available literature. However, its reactivity profile suggests a plausible, albeit less explored, synthetic pathway. Such a strategy would likely involve the N-alkylation of a pyrrole or indole derivative with this compound, followed by an intramolecular cyclization reaction (e.g., a Friedel-Crafts type reaction or metal-catalyzed C-H activation) to form the final fused ring system. This remains a potential area for future synthetic exploration.

Role in Medicinal Chemistry Research Programs (Strictly as a synthetic precursor for potential lead compounds)

In medicinal chemistry, the quinoline nucleus is recognized as a privileged scaffold, appearing in a wide array of pharmacologically active compounds. researchgate.netasianpubs.orgnih.gov this compound serves as an ideal starting point for creating novel quinoline derivatives for drug discovery programs, acting as a versatile building block for potential lead compounds.

The facile reactivity of the bromomethyl group allows for its substitution with a wide range of nucleophiles, including amines, phenols, thiols, and carbanions. This feature makes this compound and its analogues exceptionally well-suited for the parallel synthesis of large compound libraries. Researchers have utilized similar building blocks, such as ethyl 4-(bromomethyl)-2-(chloromethyl)quinoline-3-carboxylate, to generate series of novel compounds for biological screening. rsc.org For example, a library of 2,4-bis((E)-styryl)quinoline-3-carboxylates was synthesized via successive Horner–Wadsworth–Emmons reactions and subsequently evaluated for antitumor activity against human cancer cell lines. rsc.org This approach enables the rapid generation of structurally diverse molecules around a common quinoline core, which is essential for identifying initial hits and exploring structure-activity relationships (SAR) in early-stage drug discovery.

A pharmacophore is the essential three-dimensional arrangement of features in a molecule that is responsible for its biological activity. This compound allows chemists to use the quinoline-3-carboxylate core as a foundational element and append other pharmacophoric groups via the C7-methyl linker. This can be used to create hybrid molecules that combine the features of multiple known pharmacophores or to develop bio-isosteres of existing drugs. For example, by linking the quinoline scaffold to other heterocyclic systems known for their biological relevance (such as benzofuran), novel and complex pharmacophores can be constructed. The quinoline-3-carbohydrazide (B3054276) moiety itself has been explored as a pharmacophore for antioxidant agents, demonstrating the modularity of this chemical class. nih.gov

Rational drug design involves the targeted creation of new medicines based on a known biological target. Versatile precursors like this compound are critical tools in this process. Once a target is identified, chemists can design and synthesize focused libraries of inhibitors. For instance, quinoline-based scaffolds have been rationally designed and optimized as inhibitors of key cancer-related enzymes like the Epidermal Growth Factor Receptor (EGFR). Similarly, research programs have focused on the design and synthesis of quinoline-based hydroxamic acid derivatives as dual inhibitors of DNA methyltransferase (DNMT) and histone deacetylases (HDAC), which are important targets in epigenetic therapy for cancer. The ability to systematically modify the quinoline structure, for which the bromomethyl group provides a convenient attachment point, is fundamental to optimizing potency and selectivity against such targets.

The table below highlights examples of rationally designed quinoline-based compounds targeting specific biological pathways.

| Compound Class | Biological Target | Therapeutic Area |

| Quinoline-3-carboxamides | EGFR | Oncology |

| Quinoline-based hydroxamic acids | DNMT / HDAC | Oncology |

| 2-Arylquinoline-4-carboxylic acids | MRP2 | Oncology (Drug Resistance) |

Contribution to the Synthesis of Functional Organic Materials

The bifunctional nature of this compound, with a site for polymerization or grafting and a functional quinoline core, makes it a valuable building block for advanced organic materials. The reactive benzylic bromide allows for its integration into larger molecular structures, while the quinoline-3-carboxylate portion imparts desirable photophysical and electronic characteristics to the final material.

The presence of the bromomethyl group on the quinoline ring of this compound provides a reactive handle for its incorporation into polymeric structures. This functionality allows it to act as an initiator or a monomer in various polymerization reactions, leading to the formation of macromolecules with quinoline moieties either in the main chain or as pendant groups.

Alternatively, this compound can be used in polycondensation reactions. For instance, it can react with difunctional nucleophiles, such as bisphenols or diamines, to form polyesters or polyamides, respectively. In these polymers, the quinoline-3-carboxylate unit would be an integral part of the polymer backbone, which is expected to significantly impact the thermal, mechanical, and photophysical properties of the resulting material.

Furthermore, the bromomethyl group can be used to graft the quinoline moiety onto existing polymer backbones. Through nucleophilic substitution reactions, polymers containing hydroxyl, amino, or other nucleophilic groups can be functionalized with the quinoline derivative. This post-polymerization modification strategy offers a versatile route to a wide range of functional polymers with tunable properties.

The incorporation of the quinoline-3-carboxylate moiety into polymeric structures is anticipated to enhance their thermal stability and introduce or modify their photoluminescent properties. Quinoline-containing polymers are known for their potential applications in various fields due to their unique combination of properties.

Table 1: Potential Polymerization Methods Utilizing this compound

| Polymerization Method | Role of the Compound | Resulting Polymer Architecture | Potential Polymer Properties |

| Atom Transfer Radical Polymerization (ATRP) | Initiator | Polymer chains with a terminal quinoline unit | Controlled molecular weight, low polydispersity, modified thermal and optical properties. |

| Polycondensation | Monomer | Quinoline units within the polymer backbone | Enhanced thermal stability, inherent fluorescence. |

| Grafting onto Polymers | Functionalizing Agent | Quinoline units as pendant groups on a polymer chain | Tunable photophysical properties, modified surface characteristics. |

The inherent photophysical properties of the quinoline core make this compound an attractive precursor for the synthesis of optoelectronic and sensing materials. Quinoline derivatives are known for their fluorescence, and their emission characteristics can be tuned by modifying the substituents on the quinoline ring. crimsonpublishers.comrsc.org

In the context of optoelectronic materials, the quinoline-3-carboxylate moiety can be incorporated into conjugated polymers or small molecules designed for applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The electron-withdrawing nature of the carboxylate group and the electron-rich quinoline ring can lead to materials with desirable charge-transport properties. The bromomethyl group facilitates the synthetic integration of this quinoline unit into larger conjugated systems through cross-coupling reactions or by serving as a linking point to other chromophores.

For chemical sensing applications, the quinoline moiety can act as a fluorophore whose emission is sensitive to the presence of specific analytes. The fluorescence of quinoline derivatives can be quenched or enhanced upon binding to metal ions or other molecules. nih.gov The bromomethyl group of this compound allows for its covalent attachment to solid supports, such as glass slides or nanoparticles, or its incorporation into a polymer matrix to create solid-state sensors. This immobilization can lead to more robust and reusable sensing devices.

The design of such sensors often involves a receptor unit that selectively binds to the target analyte, and a signaling unit (the quinoline fluorophore) that reports this binding event through a change in its fluorescence. The ester group in the 3-position of the quinoline ring can also be hydrolyzed to the corresponding carboxylic acid, providing an additional site for modification or interaction with analytes.

Table 2: Potential Optoelectronic and Sensing Applications of Materials Derived from this compound

| Application Area | Role of the Quinoline Moiety | Design Strategy | Potential Performance Metrics |

| Organic Light-Emitting Diodes (OLEDs) | Emissive or electron-transport layer | Incorporation into conjugated polymers or small molecules. | High quantum yield, tunable emission color, good charge mobility. |

| Organic Photovoltaics (OPVs) | Electron acceptor or donor material | Blending with other organic semiconductors. | High power conversion efficiency, broad absorption spectrum. |

| Fluorescent Chemical Sensors | Signaling unit | Covalent attachment to a receptor and/or a solid support. | High sensitivity and selectivity, rapid response time, low limit of detection. nih.gov |

V. Advanced Research Methodologies in Studying Methyl 7 Bromomethyl Quinoline 3 Carboxylate

Spectroscopic and Analytical Techniques for Reaction Monitoring and Product Elucidation

Modern analytical chemistry offers a suite of powerful tools for real-time reaction monitoring and detailed structural confirmation of compounds like Methyl 7-(bromomethyl)quinoline-3-carboxylate.

In-situ spectroscopic methods are invaluable for observing chemical transformations as they happen, providing real-time kinetic and mechanistic data without the need for sampling. xjtu.edu.cnnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: In-situ NMR allows for the continuous monitoring of reactant consumption and product formation directly within the reaction vessel. rsc.org For the synthesis or subsequent reaction of this compound, ¹H NMR would track the disappearance of starting material signals and the appearance of characteristic peaks for the product. Specifically, the emergence of the singlet corresponding to the bromomethyl (-CH₂Br) protons and the distinct aromatic signals of the quinoline (B57606) core would be monitored. This technique provides quantitative data on reaction kinetics, helping to determine reaction order, rate constants, and the presence of any transient intermediates. rsc.org

Infrared (IR) Spectroscopy: In-situ Fourier Transform Infrared (FTIR) spectroscopy is another powerful tool for real-time reaction analysis. mt.comresearchgate.net By inserting an attenuated total reflectance (ATR) probe into the reaction mixture, changes in the concentration of functional groups can be tracked. xjtu.edu.cn For reactions involving this compound, key vibrational bands would be monitored. The strong carbonyl (C=O) stretch of the methyl ester group (typically ~1720-1740 cm⁻¹) and the C-Br stretching vibration (~600-700 cm⁻¹) are characteristic fingerprints of the molecule. Monitoring the intensity of these bands provides a direct measure of the concentration of the product as it forms. mt.comresearchgate.net

Table 1: Key Spectroscopic Data for Monitoring this compound

| Technique | Functional Group | Expected Signal/Frequency | Application in Reaction Monitoring |

| ¹H NMR | Bromomethyl (-CH₂Br) | Singlet, ~4.8-5.0 ppm | Appearance indicates product formation. |

| Methyl Ester (-COOCH₃) | Singlet, ~3.9-4.1 ppm | Confirmation of ester group integrity. | |

| Quinoline Protons | Multiplets, ~7.5-9.5 ppm | Shift changes indicate electronic environment alterations. | |

| FTIR | Ester Carbonyl (C=O) | ~1720-1740 cm⁻¹ | Intensity correlates with product concentration. |

| C-Br Stretch | ~600-700 cm⁻¹ | Direct marker for the bromomethyl group. |

High-Resolution Mass Spectrometry (HRMS) is essential for the unambiguous identification of this compound and any potential intermediates or byproducts. rsc.org Unlike standard mass spectrometry, HRMS provides highly accurate mass measurements (typically with errors below 5 ppm), which allows for the determination of the elemental formula of a compound. researchgate.netnih.gov

Techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer are commonly used. nih.govrsc.org For this compound (C₁₂H₁₀BrNO₂), HRMS would confirm the presence of the molecular ion peak with a precise mass-to-charge ratio (m/z), matching the theoretical value. Furthermore, the characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) would be clearly visible, providing definitive evidence of its presence in the molecule. rsc.org Tandem mass spectrometry (MS/MS) can be used to fragment the molecular ion, providing structural information that helps to confirm the connectivity of the atoms. researchgate.net

Table 2: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₂H₁₀BrNO₂ |

| Calculated Monoisotopic Mass [M+H]⁺ (for ⁷⁹Br) | 279.9968 |

| Calculated Monoisotopic Mass [M+H]⁺ (for ⁸¹Br) | 281.9947 |

| Typical Mass Accuracy | < 5 ppm |

| Ionization Mode | ESI or APCI |

The isolation and purification of this compound from complex reaction mixtures rely on advanced chromatographic techniques.

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is a standard and highly effective method for the analysis and purification of quinoline derivatives. sielc.comsielc.com A C18 stationary phase is commonly employed, with a mobile phase typically consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an acid modifier such as formic acid to ensure good peak shape. sielc.com The separation is based on the differential partitioning of the compound between the nonpolar stationary phase and the polar mobile phase.

Supercritical Fluid Chromatography (SFC): SFC has emerged as a greener and often faster alternative to HPLC. mdpi.com It uses supercritical carbon dioxide as the main mobile phase, which has low viscosity and high diffusivity, leading to rapid and efficient separations. mdpi.com SFC can be particularly advantageous for preparative-scale purification due to the ease of removing the mobile phase post-collection.

Computational Chemistry and Molecular Modeling for Mechanistic and Reactivity Studies

Computational methods provide a theoretical framework to understand and predict the chemical behavior of this compound at the molecular level, complementing experimental findings. rsc.orgmdpi.com

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure, geometry, and energetics of molecules. rsc.orgnih.gov For this compound, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311G(d,p)), can provide several key insights. researchgate.net

Optimized Geometry: DFT can predict the most stable three-dimensional arrangement of atoms, including bond lengths and angles.

Electronic Properties: Calculation of molecular electrostatic potential (MEP) maps can identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, highlighting reactive sites. nih.gov

Reaction Pathways: DFT can be used to model the transition states and intermediates of reactions involving the compound, such as nucleophilic substitution at the bromomethyl group. This allows for the calculation of activation energies, providing a theoretical basis for understanding reaction kinetics and mechanisms. rsc.orgresearchgate.net

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.orgucsb.eduyoutube.com

HOMO and LUMO: The HOMO represents the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. libretexts.org The LUMO is the orbital that is most likely to accept electrons, indicating its capacity to act as an electrophile. libretexts.org

Reactivity Prediction: For this compound, FMO analysis would typically show the HOMO distributed over the electron-rich quinoline ring system, while the LUMO is often localized on the electrophilic carbon of the bromomethyl group (C-Br σ* antibonding orbital) and parts of the quinoline core. This localization of the LUMO strongly suggests that the primary site for nucleophilic attack is the carbon atom of the -CH₂Br group. nih.gov

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity. rsc.orgnih.gov A smaller energy gap generally implies higher reactivity. rsc.org

Table 3: Illustrative FMO Analysis Data for a Quinoline Derivative

| Orbital | Energy (eV) | Localization and Reactivity Implication |

| HOMO | -6.5 | Primarily on the quinoline ring; indicates nucleophilic character of the aromatic system. |

| LUMO | -1.8 | Primarily on the C-Br σ* orbital and quinoline core; indicates the primary site for nucleophilic attack. |

| HOMO-LUMO Gap (ΔE) | 4.7 | Correlates with chemical reactivity and kinetic stability. |

Transition State Modeling and Kinetic Studies

Understanding the reaction mechanisms of this compound at a molecular level is crucial for optimizing reaction conditions and predicting product formation. Transition state modeling and kinetic studies provide the fundamental data required for this deep mechanistic insight.

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating the fleeting, high-energy transition states that govern chemical reactions. nih.govmit.edu For a compound like this compound, DFT calculations can model key transformations, such as nucleophilic substitution at the bromomethyl group. By calculating the energy profiles of proposed reaction pathways, researchers can identify the most favorable mechanism. nih.govacs.org For instance, modeling the reaction with a nucleophile (e.g., an amine or thiol) would involve calculating the geometries and energies of the reactants, the transition state, and the products. The transition state structure is confirmed by identifying a single imaginary frequency, which corresponds to the vibrational mode of the bond being formed and the bond being broken. nih.gov

Complementing these computational models, experimental kinetic studies offer real-world data on reaction rates and the factors that influence them. researchgate.net Techniques such as UV-Vis spectroscopy, NMR spectroscopy, or chromatography can be used to monitor the concentration of reactants and products over time. For the substitution reaction at the 7-(bromomethyl) group, kinetic studies can determine the reaction order with respect to the quinoline substrate and the incoming nucleophile. This information helps to distinguish between different mechanistic possibilities, such as SN1 and SN2 pathways. A study of the reaction's dependence on solvent polarity, temperature (to determine activation parameters like enthalpy and entropy of activation), and the nature of the nucleophile provides a comprehensive picture of the reaction dynamics. mdpi.com

Below is a hypothetical data table summarizing kinetic parameters for the reaction of this compound with a generic nucleophile 'Nu⁻', derived from such studies.

Table 1: Hypothetical Kinetic Data for Nucleophilic Substitution

| Nucleophile (Nu⁻) | Solvent | Rate Constant (k) at 298 K (M⁻¹s⁻¹) | Activation Energy (Ea) (kJ/mol) |

| Azide (N₃⁻) | DMSO | 1.2 x 10⁻³ | 75 |

| Thiophenoxide (PhS⁻) | DMF | 3.5 x 10⁻² | 62 |

| Piperidine | Acetonitrile | 8.9 x 10⁻⁴ | 81 |

| Cyanide (CN⁻) | DMSO | 2.1 x 10⁻³ | 72 |

This interactive table presents hypothetical data to illustrate the type of information gained from kinetic studies.

High-Throughput and Automated Synthesis Methodologies

To explore the chemical space around this compound and identify derivatives with desired properties, modern high-throughput and automated synthesis techniques are employed. nih.govacs.org These methods dramatically accelerate the process of creating and testing new molecules.

Parallel synthesis allows for the simultaneous creation of a large number of distinct, yet structurally related, compounds in a spatially separated manner, often using multi-well plates (e.g., 96-well format). acs.org The reactive 7-(bromomethyl) group on the quinoline core is an ideal handle for diversification. By reacting a stock solution of this compound with an array of different nucleophiles (amines, thiols, alcohols, carboxylates), a library of derivatives can be generated rapidly. researchgate.net

Each well of the reaction plate contains the parent quinoline compound along with a unique reactant. Automated liquid handlers dispense the reagents, and the plate is subjected to the required reaction conditions (e.g., heating, shaking). After the reaction is complete, high-throughput purification and analysis (such as LC-MS) are used to isolate and characterize the products. This approach enables the efficient synthesis of hundreds of analogs for screening in biological or materials science applications.

Table 2: Example of a Parallel Synthesis Array for Derivatization

| Well | Reactant | Resulting 7-Substituent | Product Name |

| A1 | Morpholine | -CH₂-N(CH₂)₄O | Methyl 7-(morpholinomethyl)quinoline-3-carboxylate |

| A2 | Sodium thiomethoxide | -CH₂-SCH₃ | Methyl 7-((methylthio)methyl)quinoline-3-carboxylate |

| A3 | Sodium acetate | -CH₂-OCOCH₃ | Methyl 7-(acetoxymethyl)quinoline-3-carboxylate |

| A4 | Phenol + K₂CO₃ | -CH₂-OPh | Methyl 7-(phenoxymethyl)quinoline-3-carboxylate |

This interactive table illustrates a small section of a larger library that could be generated via parallel synthesis.

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved reproducibility, and straightforward scalability. researchgate.netacs.orgvapourtec.com This methodology is well-suited for the production of this compound itself or for its subsequent derivatization on a larger scale. researchgate.netnih.gov

In a typical flow setup, solutions of the starting materials are pumped from reservoirs and mixed at a T-junction before entering a heated or cooled reactor coil. The residence time, which dictates the reaction time, is precisely controlled by the flow rate and the reactor volume. The product stream emerging from the reactor can be directed through in-line purification modules (e.g., solid-phase scavengers, liquid-liquid extraction) to yield a continuous output of the pure compound. This approach is particularly valuable for reactions that are exothermic or involve hazardous reagents, as the small reactor volume minimizes risks. vapourtec.com

Table 3: Comparison of Batch vs. Flow Synthesis for a Hypothetical Derivatization Reaction

| Parameter | Batch Synthesis | Flow Chemistry |

| Scale | 1 gram | >1 gram/hour throughput vapourtec.com |

| Reaction Time | 4 hours | 15 minutes (residence time) |

| Temperature Control | Moderate (hot spots possible) | Excellent (high surface-to-volume ratio) |

| Safety | Higher risk with larger volumes | Inherently safer (small reaction volume) |

| Reproducibility | Operator dependent | High |

| Scalability | Difficult, requires re-optimization | Straightforward ("scaling out" or running longer) |

This interactive table compares the key operational parameters between traditional batch and modern flow chemistry for the synthesis of quinoline derivatives.

Vi. Future Directions and Emerging Research Avenues for Methyl 7 Bromomethyl Quinoline 3 Carboxylate

Exploration of Unconventional Reactivity Patterns and Novel Transformations

While the bromomethyl group at the 7-position is a classical handle for nucleophilic substitution reactions, future research could uncover more unconventional reactivity patterns. The quinoline (B57606) core, being an electron-deficient aromatic system, can influence the reactivity of the benzylic bromide in unexpected ways.

One promising area is the exploration of radical-mediated transformations . The C-Br bond in the bromomethyl group can be homolytically cleaved under photoredox or radical initiation conditions to generate a quinolin-7-ylmethyl radical. This reactive intermediate could participate in a variety of novel bond-forming reactions, such as:

Radical-polar crossover reactions: Trapping of the radical intermediate with a nucleophile, potentially leading to products not accessible through direct substitution.

Giese-type additions: Addition to electron-deficient alkenes to forge new carbon-carbon bonds.

Atom Transfer Radical Cyclization (ATRC): Design of substrates where the radical can cyclize onto another part of the molecule, leading to complex polycyclic structures.

Another avenue for exploration is its participation in transition metal-catalyzed cross-coupling reactions . While typically used for aryl halides, advancements in catalysis could enable the use of benzylic bromides like Methyl 7-(bromomethyl)quinoline-3-carboxylate in reactions such as:

Suzuki-Miyaura coupling: Formation of a C(sp³)–C(sp²) bond with boronic acids.

Sonogashira coupling: Coupling with terminal alkynes to introduce alkynyl functionalities.

Buchwald-Hartwig amination: Direct formation of carbon-nitrogen bonds.

Furthermore, the quinoline nitrogen atom could be involved in directing or modulating these reactions, leading to unique regioselectivity. The interplay between the substituents at the 3- and 7-positions could also give rise to interesting electronic effects that influence reactivity.

Finally, investigating its role in cycloaddition reactions could yield novel heterocyclic systems. For instance, generation of an azomethine ylide from the quinoline nitrogen and the bromomethyl group could enable [3+2] cycloadditions with various dipolarophiles.

| Reaction Type | Potential Reactant | Potential Product | Key Features |

|---|---|---|---|

| Radical-mediated Giese Addition | Electron-deficient alkene | C-C bond formation at the 7-position | Access to extended quinoline derivatives |

| Transition Metal-Catalyzed Cross-Coupling | Arylboronic acid | 7-Arylmethyl-quinoline derivative | Novel C(sp³)–C(sp²) bond formation |

| [3+2] Cycloaddition | Alkene or alkyne dipolarophile | Fused heterocyclic systems | Rapid construction of molecular complexity |

Integration with Chemo- and Biocatalytic Strategies

The fusion of traditional chemical synthesis with enzymatic transformations, known as chemo- and biocatalysis, offers a powerful approach to generate complex and chiral molecules with high selectivity and under mild conditions. This compound is an excellent candidate for such integrated strategies.

Biocatalytic functionalization could be employed to modify the quinoline scaffold or the ester group. For instance, specific enzymes could be used for:

Asymmetric reduction: If the quinoline ring were to be reduced, enzymes could control the stereochemistry of the resulting tetrahydroquinoline.

Hydrolysis or transesterification: Lipases or esterases could selectively hydrolyze the methyl ester to the corresponding carboxylic acid, or catalyze its transesterification with other alcohols, without affecting the bromomethyl group. This would allow for late-stage diversification of the carboxylate functionality.

Oxidation: Oxidoreductases could potentially introduce hydroxyl groups at specific positions on the quinoline ring, providing further handles for functionalization.

A chemoenzymatic approach could involve an initial chemical modification of the bromomethyl group followed by an enzymatic transformation. For example, the bromide could be displaced by a nucleophile containing a prochiral center, which is then resolved or modified by an enzyme. This would enable the synthesis of enantiomerically pure, complex quinoline derivatives.

| Catalytic Approach | Enzyme/Catalyst Class | Potential Transformation | Advantage |

|---|---|---|---|

| Biocatalysis | Lipase/Esterase | Selective hydrolysis of the methyl ester | Mild conditions, high selectivity |

| Biocatalysis | Oxidoreductase | Regioselective hydroxylation of the quinoline ring | Access to novel functionalized quinolines |

| Chemoenzymatic Synthesis | Chemical reaction followed by enzymatic resolution | Synthesis of enantiopure quinoline derivatives | High stereocontrol |

Development of Target-Oriented Synthesis and Diversity-Oriented Synthesis (DOS) Libraries

The structural features of this compound make it a valuable building block for both target-oriented synthesis (TOS) and diversity-oriented synthesis (DOS).

In TOS , this compound can serve as a key intermediate for the synthesis of complex natural products or designed bioactive molecules that contain a quinoline core. The bromomethyl and carboxylate groups provide orthogonal handles for the sequential introduction of different molecular fragments. For example, the bromomethyl group could be used to attach the quinoline scaffold to a larger molecular framework, while the carboxylate could be converted to an amide or other functional group to fine-tune biological activity. The quinoline scaffold itself is a common motif in many biologically active compounds, including anticancer and antimicrobial agents, making this a promising strategy for drug discovery. nih.gov

In DOS , the goal is to rapidly generate a library of structurally diverse molecules for high-throughput screening. nih.gov this compound is an ideal starting point for a DOS campaign due to its potential for divergent reaction pathways. The bromomethyl group can be reacted with a wide range of nucleophiles, while the carboxylate can be derivatized in numerous ways. Furthermore, the quinoline ring itself can be functionalized at various positions. By systematically varying the reactants at each of these sites, a large and diverse library of quinoline-based compounds can be generated from a single, readily accessible starting material. Catalyst-driven scaffold diversity approaches could be particularly powerful here, where different catalysts could direct the transformation of the starting material into distinct molecular architectures. nih.gov

| Synthesis Strategy | Role of this compound | Potential Outcome |

|---|---|---|

| Target-Oriented Synthesis (TOS) | Key building block with orthogonal functional groups | Efficient synthesis of complex bioactive molecules |

| Diversity-Oriented Synthesis (DOS) | Versatile starting material for divergent synthesis | Rapid generation of diverse chemical libraries for screening |

Potential in Advanced Chemical Biology and Materials Science Interfaces

The unique combination of a fluorescent quinoline core and reactive handles makes this compound a promising candidate for applications at the interface of chemical biology and materials science.

In chemical biology , this compound could be used as a scaffold for the development of:

Fluorescent probes: The inherent fluorescence of the quinoline ring can be modulated by the substituents. By attaching a recognition motif for a specific biomolecule (e.g., an enzyme or a protein) to the bromomethyl or carboxylate group, fluorescent probes that signal the presence or activity of that biomolecule can be designed.

Covalent inhibitors: The reactive bromomethyl group can form a covalent bond with nucleophilic residues (e.g., cysteine or histidine) in the active site of an enzyme, leading to irreversible inhibition. This is a powerful strategy for developing potent and selective drugs.

DNA intercalators: The planar quinoline ring system has the potential to intercalate into the DNA double helix. nih.gov Further functionalization could lead to compounds with specific DNA binding properties for therapeutic or diagnostic applications.

In materials science , the rigid and planar structure of the quinoline ring, along with its photophysical properties, can be exploited for the creation of novel functional materials. Potential applications include:

Organic light-emitting diodes (OLEDs): Quinoline derivatives are known to be good electron-transporting materials and can also serve as fluorescent emitters. By incorporating this compound into polymers or as a dopant in the emissive layer, its properties could be tuned for specific OLED applications.

Sensors: The fluorescence of the quinoline core can be sensitive to the local environment. By immobilizing the compound on a solid support or incorporating it into a polymer matrix, materials that can sense the presence of specific analytes (e.g., metal ions or small molecules) through changes in fluorescence can be developed.

Functional polymers: The bromomethyl group can be used as an initiation site for controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP), allowing for the synthesis of well-defined polymers with pendant quinoline units. These polymers could have interesting optical, electronic, or self-assembly properties.

| Field | Application | Key Feature of the Compound |

|---|---|---|

| Chemical Biology | Fluorescent Probes | Inherent fluorescence of the quinoline core |

| Chemical Biology | Covalent Inhibitors | Reactive bromomethyl group for covalent bond formation |

| Materials Science | OLEDs | Electron-transporting and emissive properties of the quinoline ring |

| Materials Science | Functional Polymers | Bromomethyl group as an initiator for polymerization |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 7-(bromomethyl)quinoline-3-carboxylate?

- Methodological Answer : The compound can be synthesized via bromomethylation of the parent quinoline scaffold. A related approach involves nucleophilic substitution or radical-mediated bromination. For example, ethyl 2-(bromomethyl)quinoline-3-carboxylate was prepared by reacting the parent ester with brominating agents under controlled conditions (e.g., NaHCO₃ in acetonitrile) . Optimization of reaction time, temperature, and stoichiometry is critical to minimize by-products. Column chromatography (silica gel, methanol/ethyl acetate) is typically used for purification .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Identifies substituent positions and confirms bromomethyl group integration .

- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns .

- Infrared (IR) Spectroscopy : Detects functional groups (e.g., ester C=O stretch at ~1700 cm⁻¹) .

- X-ray Crystallography : Resolves crystal structure and confirms regiochemistry; SHELX programs (e.g., SHELXL) are widely used for refinement .

Q. What are common derivatives of this compound, and how are they synthesized?

- Methodological Answer : Derivatives include:

- Triazole-substituted analogs : Synthesized via click chemistry (e.g., Sharpless conditions with azides) .

- Fluoroquinolone hybrids : Prepared by coupling with secondary amines or cyclopropane groups .

- Ether/ester variants : Achieved through O-alkylation or hydrolysis under acidic/basic conditions .

Advanced Research Questions

Q. How do reaction conditions influence regioselectivity in substitutions involving the bromomethyl group?

- Methodological Answer : Regioselectivity is governed by steric and electronic factors. For instance, heating in polar aprotic solvents (e.g., DMSO) promotes nucleophilic attack at the quinoline C-7 position, while additives like Bu₄NI can shift reactivity to the C-1 position . Kinetic vs. thermodynamic control should be assessed via time-course studies and DFT calculations to optimize product ratios .

Q. What strategies resolve contradictions in crystallographic data for bromomethyl-substituted quinolines?

- Methodological Answer :

- Twinning Analysis : Use SHELXL to detect and model twinning, especially for high-symmetry space groups .

- Disorder Modeling : Refine bromomethyl group disorder with PART instructions in SHELX .

- Validation Tools : Cross-check with PLATON (e.g., ADDSYM) to identify missed symmetry .

Q. How can reaction yields be optimized for large-scale synthesis of this compound?

- Methodological Answer :

- Solvent Selection : Acetonitrile or DMF enhances solubility of intermediates .

- Catalysis : Transition-metal catalysts (e.g., CuBr) improve bromination efficiency .

- Workflow Design : Use flow chemistry for exothermic reactions to control temperature and scalability .

Q. What mechanistic insights explain the reactivity of the bromomethyl group in cross-coupling reactions?

- Methodological Answer : The bromomethyl group participates in Suzuki-Miyaura couplings via Pd-catalyzed transmetallation. Isotopic labeling (e.g., D/H exchange) and kinetic studies reveal a two-step oxidative addition/reductive elimination mechanism . Competing pathways (e.g., elimination to form alkenes) can be suppressed using bulky ligands like XPhos .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.